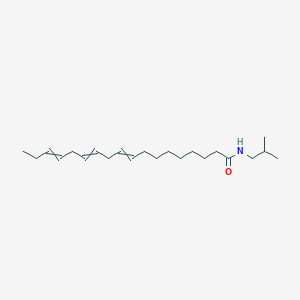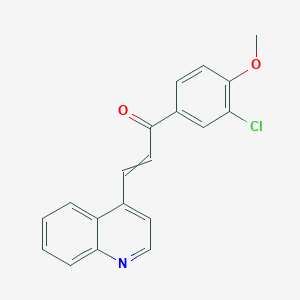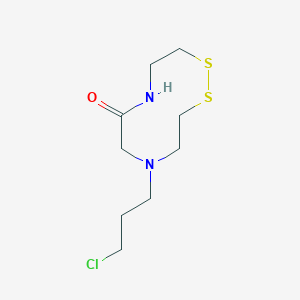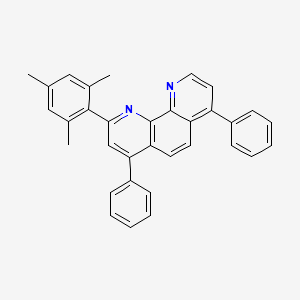
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl and a methylidene group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
準備方法
The synthesis of 1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylacetonitrile with methylamine, followed by cyclization and subsequent methylation. The reaction conditions typically involve the use of solvents such as toluene and catalysts like sodium or potassium hydroxide. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Addition: The methylidene group can undergo addition reactions with electrophiles, forming various substituted derivatives.
科学的研究の応用
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand for various biological receptors.
Medicine: Research is ongoing to investigate its pharmacological properties, including potential therapeutic uses.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
類似化合物との比較
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine can be compared with other similar compounds, such as:
Ketamine: Both compounds contain a chlorophenyl group, but ketamine has a cyclohexanone structure instead of a pyrrolidine ring.
Phencyclidine (PCP): Similar to ketamine, PCP has a different core structure but shares some pharmacological properties.
Methoxetamine (MXE): This compound is structurally related to ketamine and has similar dissociative effects.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
919361-71-0 |
|---|---|
分子式 |
C12H14ClN |
分子量 |
207.70 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-methyl-4-methylidenepyrrolidine |
InChI |
InChI=1S/C12H14ClN/c1-9-7-14(8-10(9)2)12-6-4-3-5-11(12)13/h3-6,10H,1,7-8H2,2H3 |
InChIキー |
VXPOOWSJBNIHDV-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC1=C)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)


![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)

